molecular formula C11H11F2NOS B2755402 (2,6-difluorophenyl)(1,4-thiazinan-4-yl)methanone CAS No. 663884-76-2

(2,6-difluorophenyl)(1,4-thiazinan-4-yl)methanone

Cat. No.: B2755402
CAS No.: 663884-76-2
M. Wt: 243.27
InChI Key: TWWOFABCYQCWRY-UHFFFAOYSA-N
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Description

(2,6-difluorophenyl)(1,4-thiazinan-4-yl)methanone is a chemical compound that features a difluorophenyl group and a thiazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-difluorophenyl)(1,4-thiazinan-4-yl)methanone typically involves the reaction of 2,6-difluorobenzoyl chloride with 1,4-thiazinane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,6-difluorophenyl)(1,4-thiazinan-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-difluorophenyl)(1,4-thiazinan-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-difluorophenyl)(1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazinan ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-difluorophenyl)(1,4-thiazinan-4-yl)methanone
  • (2,6-dichlorophenyl)(1,4-thiazinan-4-yl)methanone
  • (2,6-difluorophenyl)(1,3-thiazinan-4-yl)methanone

Uniqueness

(2,6-difluorophenyl)(1,4-thiazinan-4-yl)methanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the thiazinan ring. This combination of structural features imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

(2,6-difluorophenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NOS/c12-8-2-1-3-9(13)10(8)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWOFABCYQCWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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